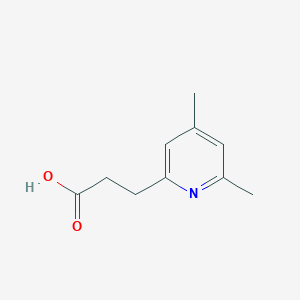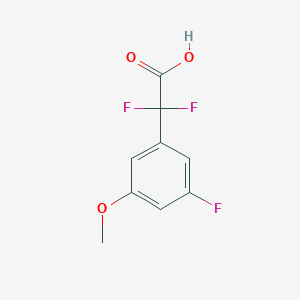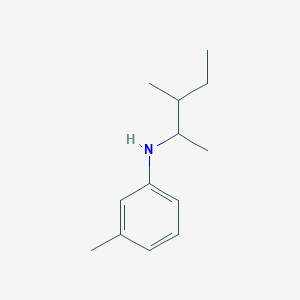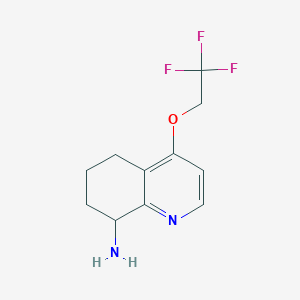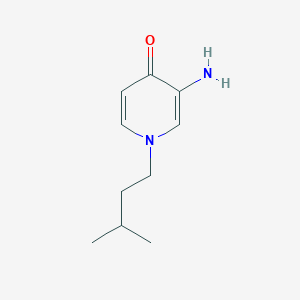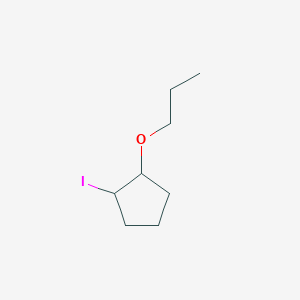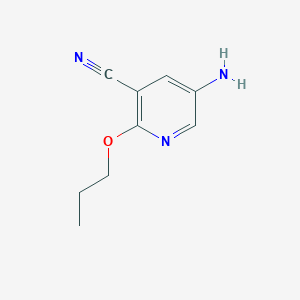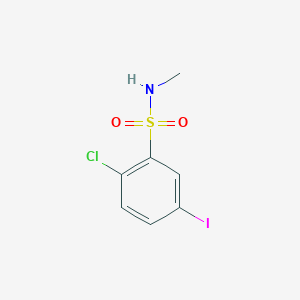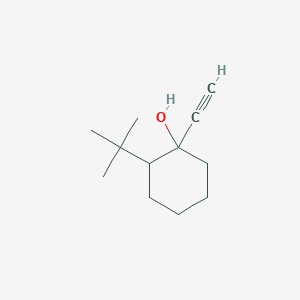
2-Tert-butyl-1-ethynylcyclohexan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Tert-butyl-1-ethynylcyclohexan-1-OL is a chemical compound with the molecular formula C12H20O It is a tertiary alcohol with an ethynyl group attached to a cyclohexane ring, which is further substituted with a tert-butyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Tert-butyl-1-ethynylcyclohexan-1-OL can be synthesized through the reaction of cyclohexanone with sodium acetylide in liquid ammonia, followed by an acidic work-up . This method involves the ethynylation of cyclohexanone, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Tert-butyl-1-ethynylcyclohexan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ethynyl group can be reduced to an ethyl group.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: Formation of 2-Tert-butyl-1-ethynylcyclohexanone.
Reduction: Formation of 2-Tert-butyl-1-ethylcyclohexan-1-OL.
Substitution: Formation of 2-Tert-butyl-1-ethynylcyclohexyl chloride.
Applications De Recherche Scientifique
2-Tert-butyl-1-ethynylcyclohexan-1-OL has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including sedative and anticonvulsant effects.
Industry: Utilized in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of 2-Tert-butyl-1-ethynylcyclohexan-1-OL involves its interaction with specific molecular targets and pathways. As an alkynyl alcohol derivative, it can act as a precursor to other active compounds, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Ethynylcyclohexanol: An alkynyl alcohol derivative with similar structural features but without the tert-butyl group.
2-Tert-butyl-1,1,3,3-tetramethylguanidine: Another compound with a tert-butyl group but different functional groups and applications.
Uniqueness
2-Tert-butyl-1-ethynylcyclohexan-1-OL is unique due to its combination of a cyclohexane ring, an ethynyl group, and a tert-butyl group. This unique structure imparts specific chemical properties and reactivity, making it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C12H20O |
|---|---|
Poids moléculaire |
180.29 g/mol |
Nom IUPAC |
2-tert-butyl-1-ethynylcyclohexan-1-ol |
InChI |
InChI=1S/C12H20O/c1-5-12(13)9-7-6-8-10(12)11(2,3)4/h1,10,13H,6-9H2,2-4H3 |
Clé InChI |
QBXFERCAZJDLNO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1CCCCC1(C#C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Hydroxy-5H,7H,8H-thiopyrano[4,3-b]pyridine-4-carboxylic acid](/img/structure/B15273307.png)
![2-Nitro-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B15273321.png)
![3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine](/img/structure/B15273326.png)
amine](/img/structure/B15273331.png)
